3-amino-2-anilino-4(3H)-quinazolinone
Overview
Description
3-amino-2-anilino-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a quinazolinone ring system. This compound has been extensively studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases.
Scientific Research Applications
Antimicrobial Agents
Research indicates that derivatives of 3-amino-2-anilino-4(3H)-quinazolinone exhibit promising antimicrobial properties. For instance, Khalil Ma and Habib Ns (1987) synthesized several quinazolinone derivatives, including this compound, and found them to be effective antimicrobial agents (Khalil Ma & Habib Ns, 1987).
Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant properties. M. Kornet, T. Varia, and W. Beaven (1983) prepared several 3-amino-4(3H)-quinazolinones and found that some demonstrated anticonvulsant activity in mice, suggesting their potential in treating seizures (M. Kornet et al., 1983).
Antiviral and Antibacterial Properties
Novel derivatives of this compound have been synthesized with significant antiviral and antibacterial activities. Xianglong Wang et al. (2013) synthesized derivatives showing strong activities against various fungi and bacteria, indicating their potential as antibacterial agents (Xianglong Wang et al., 2013).
Synthesis of Novel Compounds
The synthesis of various novel compounds from this compound has been a focus of research, contributing to the development of new pharmaceuticals. For example, G. El‐Hiti (1997) synthesized a range of compounds by reacting this compound with aromatic aldehydes, leading to potentially useful pharmaceutical agents (G. El‐Hiti, 1997).
Broad Biological and Pharmacological Importance
A review by R. D. Amrutkar, S. Amrutkar, and M. Ranawat (2020) highlighted the wide range of biological and pharmacological activities associated with quinazoline derivatives, including antibacterial, antifungal, antiviral, anticonvulsant, antitumor, antihypertensive, analgesic, and anti-inflammatory agents. This review underscored the versatility and significance of compounds like this compound in medicinal chemistry (R. D. Amrutkar et al., 2020).
properties
IUPAC Name |
3-amino-2-anilinoquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-18-13(19)11-8-4-5-9-12(11)17-14(18)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYPOADIBVSFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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